Isoterchebin

Catalog No.
S589122
CAS No.
M.F
C41H30O27
M. Wt
954.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoterchebin

Product Name

Isoterchebin

IUPAC Name

[(1S,8R,10S,11R,12S,13R,22S)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C41H30O27

Molecular Weight

954.7 g/mol

InChI

InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)65-32-30-22(9-62-37(57)14-8-23(49)41(61)40(59,60)25(14)24-13(38(58)64-30)7-21(48)29(53)31(24)68-41)63-39(67-36(56)12-5-19(46)28(52)20(47)6-12)33(32)66-35(55)11-3-17(44)27(51)18(45)4-11/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25-,30-,32+,33-,39+,41-/m1/s1

InChI Key

QFJVFTCFAZSXCY-KUZSCSPXSA-N

SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)C(C8(O)O)(O7)O)C(=O)O1)O)O

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6C8C(=CC(=O)C(C8(O)O)(O7)O)C(=O)O1)O)O

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C7=C6[C@H]8C(=CC(=O)[C@](C8(O)O)(O7)O)C(=O)O1)O)O

Description

Isoterchebin is a tannin.

Isoterchebin is a polyphenolic compound, specifically a type of ellagitannin, primarily isolated from the plant species Cornus officinalis (dogwood) and other related plants. Its chemical structure is characterized by a complex arrangement of phenolic units, which contribute to its distinctive properties. The molecular formula of isoterchebin is C41H30O27C_{41}H_{30}O_{27}, and it is recognized for its significant antioxidant activities and potential health benefits, including anti-inflammatory and anticancer properties .

Typical of ellagitannins, including:

  • Condensation Reactions: Isoterchebin can participate in condensation reactions with other polyphenols, leading to the formation of larger oligomeric structures.
  • Oxidation: Under oxidative conditions, isoterchebin may convert into various derivatives or degrade into simpler phenolic compounds.
  • Hydrolysis: In aqueous environments, it can hydrolyze to release ellagic acid and other phenolic compounds, which are known for their biological activities .

Isoterchebin exhibits several noteworthy biological activities:

  • Antioxidant Activity: It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems .
  • Anticancer Properties: Research indicates that isoterchebin may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: It may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways involved in inflammatory responses .

The synthesis of isoterchebin can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting isoterchebin from plant sources such as Cornus officinalis, using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can also be performed using starting materials that mimic the natural precursors of ellagitannins. This typically involves multi-step organic reactions, including oxidation and condensation processes .
  • Biotransformation: Utilizing microbial or enzymatic systems to convert simpler phenolic compounds into isoterchebin has also been explored as a sustainable synthesis route .

Isoterchebin has various applications across different fields:

  • Pharmaceuticals: Due to its antioxidant and anticancer properties, it holds potential for developing therapeutic agents against oxidative stress-related diseases and cancers .
  • Food Industry: Its antioxidant properties make it valuable as a natural preservative in food products, helping to extend shelf life by preventing oxidative spoilage .
  • Cosmetics: Isoterchebin's ability to protect skin cells from oxidative damage positions it as an ingredient in skincare formulations aimed at anti-aging and skin protection .

Studies on the interactions of isoterchebin with other compounds have revealed important insights:

  • Synergistic Effects with Other Antioxidants: Isoterchebin has been shown to enhance the antioxidant effects of other polyphenols when combined, suggesting potential for synergistic formulations in health products .
  • Inhibition Studies: Research indicates that isoterchebin effectively inhibits enzymes such as α-glucosidase, which could be beneficial for managing blood sugar levels in diabetic patients .

Isoterchebin shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeKey PropertiesUnique Features
PedunculaginEllagitanninAntioxidant, anti-inflammatoryExhibits strong α-glucosidase inhibition
PunicalaginEllagitanninAntioxidant, anticancerKnown for its high bioavailability
CastalaginEllagitanninAntioxidantHas a different glycosidic linkage
GallotanninTanninAntioxidant, antimicrobialMore common in oak wood products

Isoterchebin's uniqueness lies in its specific structural configuration and the balance of its biological activities, making it particularly effective in specific applications compared to these similar compounds. Its extraction from unique plant sources also contributes to its distinct profile among ellagitannins.

Isoterchebin is a complex polyphenolic compound belonging to the ellagitannin class of hydrolyzable tannins [3]. The molecular formula of isoterchebin is C₄₁H₃₀O₂₇, with a molecular weight of 954.7 g/mol [3] [4]. This compound possesses a complex structure characterized by a glucose core to which multiple phenolic units are attached through ester bonds [5]. The chemical structure of isoterchebin features a unique arrangement of its constituent groups, particularly the presence of an iso-hexahydroxydiphenoyl (iso-HHDP) group that distinguishes it from other related ellagitannins [5] [3].

The structural elucidation of isoterchebin has been accomplished through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy [5]. The ¹H-NMR spectrum of isoterchebin reveals characteristic proton peaks attributed to three galloyl groups at δ7.17, 7.16, and 7.08 (2H each), along with signals assignable to the iso-HHDP group at δ6.85, 6.43, and 4.69 [21]. Additionally, proton peaks corresponding to the glucose moiety are observed in the spectrum, confirming the presence of a pyranose ring in the ^4C₁ conformation and indicating a bridging group between O-4 and O-6 positions [5].

The structural configuration of isoterchebin includes a specific stereochemistry that contributes to its unique chemical properties [3]. The compound has been assigned the Chemical Abstracts Service (CAS) registry number 58690-20-3 [25]. The International Union of Pure and Applied Chemistry (IUPAC) name for isoterchebin is [(1S,8R,10S,11R,12S,13R,22S)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.0^4,22.0^8,13.0^16,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate [3].

PropertyValue
Molecular FormulaC₄₁H₃₀O₂₇
Molecular Weight954.7 g/mol
CAS Number58690-20-3
Chemical ClassEllagitannin
Structure TypeComplex polyphenolic compound

Functional Groups and Key Modifications

Isoterchebin contains several important functional groups that contribute to its chemical properties and reactivity [5]. The most prominent functional groups in isoterchebin include galloyl groups, the iso-hexahydroxydiphenoyl (iso-HHDP) group, multiple hydroxyl groups, ester bonds, and carboxyl groups [5] [3].

The galloyl groups in isoterchebin are characterized by a 3,4,5-trihydroxybenzoyl structure [3]. Nuclear magnetic resonance studies have confirmed the presence of three unsubstituted galloyl groups in the isoterchebin molecule [5] [21]. These galloyl groups are attached to the glucose core through ester linkages and contribute significantly to the compound's ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions [13] [14].

A key structural feature that distinguishes isoterchebin is the presence of the iso-HHDP group [5]. This group represents a modified form of the hexahydroxydiphenoyl (HHDP) group commonly found in ellagitannins [13]. The iso-HHDP group in isoterchebin differs from the standard HHDP group in its structural arrangement and bonding pattern [5]. The presence of this group was confirmed through hydrolysis studies, which demonstrated that the treatment of isoterchebin with concentrated hydrochloric acid did not precipitate dehydrohexahydroxydiphenic acid, suggesting the presence of the iso-HHDP group rather than the DHHDP (dehydrohexahydroxydiphenoyl) group [5].

The hydroxyl groups in isoterchebin are abundant and contribute to its antioxidant properties [14]. These groups are primarily located on the galloyl and iso-HHDP moieties [3]. The presence of multiple hydroxyl groups enables isoterchebin to participate in hydrogen bonding interactions and to act as a hydrogen donor in redox reactions [14] [13].

Ester bonds in isoterchebin connect the galloyl and iso-HHDP groups to the glucose core [5]. These bonds are susceptible to hydrolysis under acidic or basic conditions, which can lead to the release of gallic acid and other phenolic components [5] [13]. The carboxyl groups present in the galloyl and iso-HHDP structures contribute to the acidic properties of isoterchebin and its ability to form salts with bases [13] [3].

Functional GroupDescription
Galloyl groupsThree unsubstituted galloyl groups attached to glucose core
iso-HHDP groupModified hexahydroxydiphenoyl group with different structural arrangement than standard HHDP
Hydroxyl groupsMultiple hydroxyl groups contributing to antioxidant properties
Ester bondsConnect galloyl and iso-HHDP groups to the glucose core
Carboxyl groupsPresent in galloyl and iso-HHDP structures

Comparative Analysis with Related Ellagitannins (e.g., Pedunculagin, Punicalagin)

Isoterchebin shares structural similarities with several other ellagitannins, yet possesses unique features that distinguish it from related compounds [5] [14]. A comparative analysis of isoterchebin with other ellagitannins such as terchebin, pedunculagin, and punicalagin reveals important structural and functional differences [5] [30].

Terchebin, with the molecular formula C₄₁H₃₀O₂₇, is an isomer of isoterchebin [17] . The primary structural difference between isoterchebin and terchebin lies in the nature of their modified diphenoyl groups [5]. While isoterchebin contains an iso-HHDP group, terchebin features a dehydrohexahydroxydiphenoyl (DHHDP) group [5] [17]. This difference affects their chemical reactivity and properties, despite having identical molecular formulas [5] . Terchebin has been identified in various plant species, including Euphorbia supina and Mallotus japonicus [17].

Pedunculagin (C₃₄H₂₄O₂₂) differs from isoterchebin in both molecular formula and structural arrangement [30] [15]. Pedunculagin contains two HHDP groups but lacks the galloyl groups present in isoterchebin [15] [30]. The bis-HHDP-hexoside structure of pedunculagin results in different chemical properties compared to isoterchebin [15]. Pedunculagin is found in various plant sources, including the pericarp of pomegranates (Punica granatum) and in plants of the order Fagales such as walnuts and oak wood [30].

Punicalagin (C₄₈H₂₈O₃₀) is a larger ellagitannin with a more complex structure than isoterchebin [15] [14]. It contains both HHDP and DHHDP groups arranged in a unique cyclic structure [15]. Punicalagin is characterized by its distinctive ability to undergo hydrolysis to release punicalin and ellagic acid [14]. This compound is primarily found in pomegranate and has been extensively studied for its biological activities [14] [30].

The structural differences among these ellagitannins influence their chemical properties and potential biological activities [14] [5]. The presence of different types and arrangements of diphenoyl groups (HHDP, iso-HHDP, or DHHDP) affects their ability to interact with biological macromolecules and participate in redox reactions [13] [14]. Additionally, the number and position of galloyl groups contribute to variations in their chemical behavior [13].

EllagitanninMolecular FormulaKey Structural Features
IsoterchebinC₄₁H₃₀O₂₇Contains iso-HHDP group and three galloyl groups
TerchebinC₄₁H₃₀O₂₇Contains DHHDP group and three galloyl groups
PedunculaginC₃₄H₂₄O₂₂Contains two HHDP groups
PunicalaginC₄₈H₂₈O₃₀Contains HHDP and DHHDP groups with unique cyclic structure

Derivatives and Analogues (e.g., Isoterchebulin)

Isoterchebin serves as a structural foundation for several derivatives and analogues that exhibit varying chemical properties [5] [3]. These compounds differ from isoterchebin in specific structural modifications while maintaining the core ellagitannin framework [5].

Isoterchebulin represents a significant analogue of isoterchebin, characterized by modifications in the arrangement of the iso-HHDP group [3] [5]. This structural variation affects the compound's chemical reactivity and potential interactions with biological systems [5]. The precise structural differences between isoterchebin and isoterchebulin involve alterations in the positioning and configuration of functional groups within the molecule [3].

Terchebulin, a derivative related to terchebin rather than directly to isoterchebin, features different functional group positioning compared to its parent compound [17] . The relationship between terchebulin and isoterchebin illustrates the structural diversity within this class of ellagitannins and highlights the importance of subtle structural modifications in determining chemical properties [5] [17].

The structural diversity of isoterchebin derivatives extends beyond these specific examples to include various compounds with similar ellagitannin core structures but different substitution patterns [14] [13]. These derivatives may vary in the number and position of galloyl groups, the type of diphenoyl groups (HHDP, iso-HHDP, or DHHDP), or the configuration of the glucose core [13] [14].

The synthesis or isolation of isoterchebin derivatives typically involves chemical modifications of the parent compound or related ellagitannins [22]. These modifications may include oxidation, reduction, or substitution reactions targeting specific functional groups within the molecule [22] [5]. The resulting derivatives often exhibit altered chemical properties, including changes in solubility, stability, and reactivity [5] [14].

Derivative/AnalogueRelationship to Isoterchebin
IsoterchebulinStructural analogue with modified iso-HHDP arrangement
TerchebulinDerivative of terchebin with different functional group positioning
Other related compoundsVarious compounds with similar ellagitannin core structure but different substitution patterns

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Wikipedia

Isoterchebin

Dates

Last modified: 02-18-2024

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